molecular formula C12H18Cl2N4 B1452578 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride CAS No. 1177362-39-8

2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride

Cat. No. B1452578
M. Wt: 289.2 g/mol
InChI Key: CQZPBSCKOAQXAW-UHFFFAOYSA-N
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Description

“2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride” is a compound that contains a benzimidazole ring and a piperazine ring . Benzimidazoles are a class of heterocyclic aromatic organic compounds and piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound similar to “2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride”, namely “2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride”, has a molecular formula of C12H16ClN3 .


Chemical Reactions Analysis

Piperazine synthesis involves various reactions, including a Wacker-type aerobic oxidative cyclization of alkenes . A palladium-catalyzed cyclization reaction has also been reported for the synthesis of highly substituted piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For a compound similar to “2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride”, namely “1- (2-Pyrimidyl)piperazine”, the properties include a refractive index of 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .

Scientific Research Applications

Antifungal Activity

2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride and its derivatives have been explored for antifungal properties. Studies show that some benzimidazole derivatives have significant antifungal activities against species like Candida, Aspergillus, and dermatophytes. However, it's noted that the piperazine analogue itself may not have significant antifungal effect (Khabnadideh et al., 2012).

Pharmacological Activities

Dialkylaminobenzimidazoles, a category that includes 2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride, have been studied for various pharmacological activities. These include potential antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin- and NHE-1-inhibiting, and antiserotonin activities. Some compounds in this group have demonstrated promising activities in these areas, surpassing the effects of known drugs in certain cases (Zhukovskaya et al., 2017).

Antiinflammatory Properties

Benzimidazole derivatives have been synthesized for their potential antiinflammatory properties. Molecular docking experiments and in vivo testing in models like the carrageenan-induced rat paw edema model indicate their effectiveness in reducing inflammation (Ganji & Agrawal, 2020).

Anticancer Potential

Novel compounds synthesizing benzimidazole with piperazine have shown promising results against a range of cancer lines. These compounds are particularly effective in not causing hemolysis and displaying minimal cytotoxicity against normal human cells, suggesting a potential for cancer treatment with reduced side effects (Mamedov et al., 2022).

Antitubercular Activity

Derivatives of benzimidazole, including those coupled with piperazine, have been developed and tested for antitubercular activity. Their effectiveness against Mycobacterium tuberculosis suggests their potential as therapeutic agents for tuberculosis (Revathi et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have been evaluated as corrosion inhibitors, particularly for steel in acidic environments. Their effectiveness is attributed to their ability to form complexes with iron ions, providing a protective layer against corrosion (Yadav et al., 2016).

Antibacterial Properties

Some benzimidazole derivatives have demonstrated broad-spectrum antibacterial activities, effective against both Gram-positive and Gram-negative bacteria. This suggests their potential as a new class of antibacterial agents (He et al., 2003).

Safety And Hazards

The safety and hazards of a compound can depend on its specific structure. For a compound similar to “2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride”, namely “1- (2-Pyrimidyl)piperazine”, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The synthesis of piperazine derivatives continues to be a field of active research due to their wide range of biological and pharmaceutical activities . Future directions may include the development of more efficient and eco-friendly synthesis methods, as well as the exploration of new biological activities .

properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPBSCKOAQXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperazin-1-ylmethyl)-1H-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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